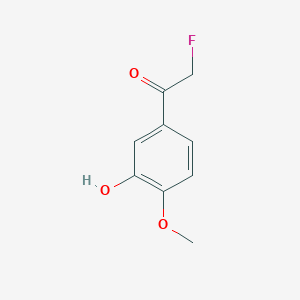
2-Thiomethyl phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiomethyl phenothiazine is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse biological activities. Phenothiazines are known for their neuroleptic properties and have been used in the treatment of psychiatric disorders.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-thiomethyl phenothiazine typically involves the introduction of a thiomethyl group to the phenothiazine core. One common method is the reaction of phenothiazine with methylthiol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
化学反应分析
Types of Reactions: 2-Thiomethyl phenothiazine undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides and sulfones.
Reduction: The phenothiazine ring can be reduced to form dihydrophenothiazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives
科学研究应用
2-Thiomethyl phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its neuroleptic and antipsychotic effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of 2-thiomethyl phenothiazine involves its interaction with various molecular targets:
Dopamine Receptors: Acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Calmodulin and Protein Kinase C: Inhibits these proteins, contributing to its anticancer properties.
P-glycoprotein: Inhibits the transport function of this protein, which is involved in multidrug resistance
相似化合物的比较
2-Thiomethyl phenothiazine can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic with similar properties
Uniqueness: The presence of the thiomethyl group at the 2-position enhances the compound’s chemical stability and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C13H9NS2 |
|---|---|
分子量 |
243.4 g/mol |
IUPAC 名称 |
10H-phenothiazine-2-carbothialdehyde |
InChI |
InChI=1S/C13H9NS2/c15-8-9-5-6-13-11(7-9)14-10-3-1-2-4-12(10)16-13/h1-8,14H |
InChI 键 |
NFYGQEWVIVHDJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



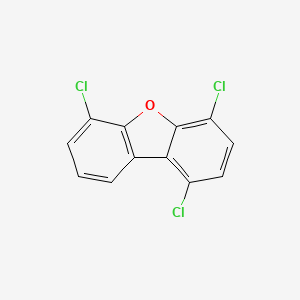
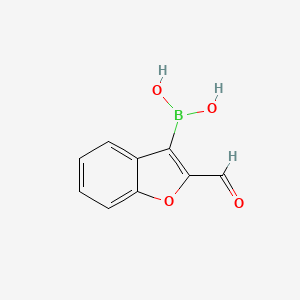
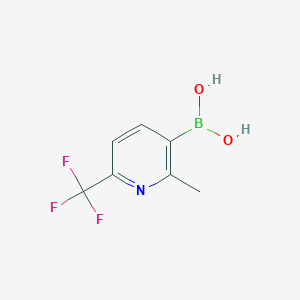

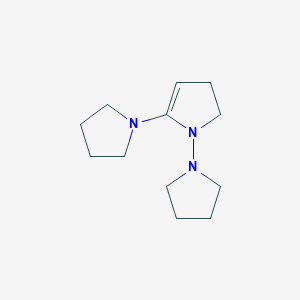
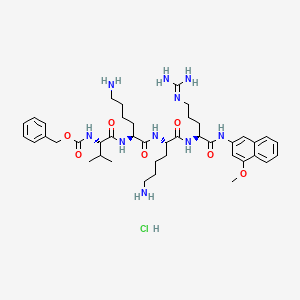
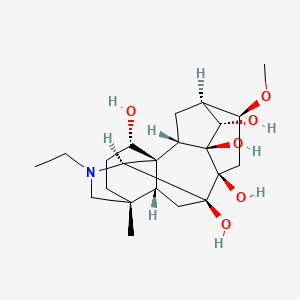
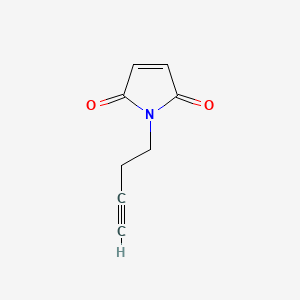
![methyl (1R,3S,4R,5R,7R,9S,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-4-methoxy-13-(2-methylpropanoyloxy)-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13412316.png)
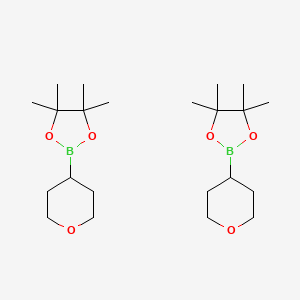
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)
![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)
